(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one
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Overview
Description
(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino and dimethyl groups, and a pent-3-en-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine core.
Introduction of Amino and Dimethyl Groups: The core structure is then functionalized with amino and dimethyl groups through substitution reactions.
Attachment of the Pent-3-en-2-one Moiety: The final step involves the coupling of the functionalized thieno[2,3-b]pyridine with a pent-3-en-2-one derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the ketone moiety to an alcohol.
Substitution: The amino and dimethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one: shares structural similarities with other thienopyridines and related compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3OS |
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Molecular Weight |
275.37 g/mol |
IUPAC Name |
(E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C14H17N3OS/c1-7-5-8(2)17-14-11(7)12(13(15)19-14)16-9(3)6-10(4)18/h5-6,16H,15H2,1-4H3/b9-6+ |
InChI Key |
ACUZLMSKTYUIGF-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)N)N/C(=C/C(=O)C)/C)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)N)NC(=CC(=O)C)C)C |
Origin of Product |
United States |
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